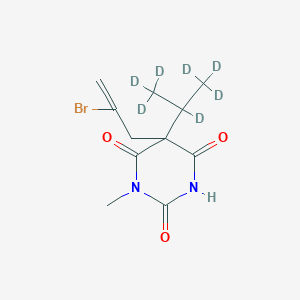
Narcobarbital-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Narcobarbital-d7 is a deuterated derivative of narcobarbital, a barbiturate compound. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of narcobarbital due to the presence of deuterium atoms, which can be traced more easily in analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Narcobarbital-d7 involves the introduction of deuterium atoms into the narcobarbital molecule. One common method is the deuteration of 5-(2-bromoallyl)-5-isopropylbarbituric acid, which is a precursor to narcobarbital. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
Narcobarbital-d7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Narcobarbital-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound make it easier to trace and study the metabolism and distribution of narcobarbital in biological systems.
Drug Development: Researchers use this compound to study the effects of narcobarbital and develop new barbiturate-based drugs with improved efficacy and safety profiles.
Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of narcobarbital and its metabolites.
Mechanism of Action
Narcobarbital-d7 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism is similar to that of other barbiturates, which act as central nervous system depressants .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: A barbiturate used for its hypnotic and anesthetic effects.
Secobarbital: A barbiturate with sedative and hypnotic properties .
Uniqueness of Narcobarbital-d7
This compound is unique due to the presence of deuterium atoms, which make it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and quantifying the compound in biological systems, making it a valuable tool in scientific research .
Properties
CAS No. |
1189950-65-9 |
|---|---|
Molecular Formula |
C11H15BrN2O3 |
Molecular Weight |
310.20 g/mol |
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)/i1D3,2D3,6D |
InChI Key |
WGMASVSHOSNKMF-NWOXSKRJSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















